N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-6-4-5-7-10(9)18-3/h4-8H,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJVONTLPEUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (target) and amino (AB1) groups improve solubility, while halogens (e.g., Br in , Cl in 6d) enhance lipophilicity and target affinity .
- Linker Flexibility : Sulfanyl and methoxy linkers (, AB1) offer conformational flexibility, whereas rigid carboxamide bonds (6d) restrict rotation .
- Biological Performance : Thiazole-containing analogs (7l) exhibit superior hydrogen-bonding capacity, correlating with enhanced enzyme inhibition in preliminary studies .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpropanamide with an appropriate oxadiazole precursor. The synthetic route may include the following steps:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole.
- Substitution Reaction : The methoxyphenyl group is introduced through electrophilic aromatic substitution.
- Final Amide Formation : The final product is obtained by acylation of the amine with 2-methylpropanoic acid.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Various assays have demonstrated its effectiveness against different cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 | |
| MCF7 (Breast) | 0.67 | |
| PC-3 (Prostate) | 0.87 | |
| HCT116 (Colon) | 0.80 |
In vitro studies indicate that compounds containing the oxadiazole moiety exhibit significant cytotoxicity, often surpassing established chemotherapeutics in potency.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Key Enzymes : Studies suggest that this compound may inhibit enzymes such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival. Table 2: Enzyme Inhibition Potency
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of intrinsic pathways.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity. In this study, this compound was found to be one of the most potent compounds against multiple cancer cell lines, demonstrating an IC50 value significantly lower than that of standard treatments like staurosporine.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, general trends observed in similar compounds suggest favorable absorption and moderate metabolic stability. Toxicity studies are ongoing to evaluate its safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
